molecular formula C8H13N3OS B1332932 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine CAS No. 3008-61-5

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B1332932
CAS No.: 3008-61-5
M. Wt: 199.28 g/mol
InChI Key: GSAMTLRIAXVZHZ-UHFFFAOYSA-N
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Description

CL-59089 is a chemical compound known for its role as a sirtuin modulator. It has the molecular formula C8H13N3OS and a molecular weight of 199.27 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.

Chemical Reactions Analysis

CL-59089 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CL-59089 is widely used in scientific research due to its role as a sirtuin modulator Sirtuins are a family of proteins that play a crucial role in regulating cellular processes, including aging, transcription, and apoptosis

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the context of aging and metabolic diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CL-59089 involves its modulation of sirtuin activity. Sirtuins are involved in the deacetylation of proteins, which affects various cellular processes. CL-59089 interacts with sirtuins, altering their activity and thereby influencing cellular pathways related to aging, metabolism, and apoptosis .

Comparison with Similar Compounds

CL-59089 is unique due to its specific modulation of sirtuin activity. Similar compounds include other sirtuin modulators, such as:

    Sirtinol: Another sirtuin inhibitor with a different molecular structure.

    Nicotinamide: A naturally occurring compound that also inhibits sirtuin activity.

    EX-527: A potent and selective inhibitor of sirtuin 1 (SIRT1).

These compounds share similar biological activities but differ in their molecular structures and specific effects on sirtuin activity .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAMTLRIAXVZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366650
Record name 4-Morpholin-4-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3008-61-5
Record name 4-Morpholin-4-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Morpholine (350 μL, 4.00 mmol) is added to a solution of 4-chloromethyl-thiazol-2-ylamine hydrochloride (368 mg, 2.00 mmol) in DMF (7 mL). The reaction is stirred at 90° C. for 16 h. The reaction is diluted with ethyl acetate and washed with water. The aqueous layer is concentrated in vacuo and extracted with ethyl acetate. The combined organic layers are dried over MgSO4 and evaporated to give brown crystals which are used without further purification. 1H-NMR (400 MHz, d6-DMSO) δ=2.41-2.42 (m, 4H, CH2CH2), 3.30 (s, 2H, CH2), 3.55-3.60 (m, 4H, CH2CH2), 6.33 (s, 1H, Har), 6.85 (bs, 2H, NH2).
Quantity
350 μL
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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